molecular formula C16H20N6O B11279007 N~6~-(2-methoxyethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-methoxyethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11279007
M. Wt: 312.37 g/mol
InChI Key: WIIXZFYTFAXRFQ-UHFFFAOYSA-N
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Description

N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidines, N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and biological activity.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

6-N-(2-methoxyethyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-11-5-4-6-12(9-11)19-14-13-10-18-22(2)15(13)21-16(20-14)17-7-8-23-3/h4-6,9-10H,7-8H2,1-3H3,(H2,17,19,20,21)

InChI Key

WIIXZFYTFAXRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C

Origin of Product

United States

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